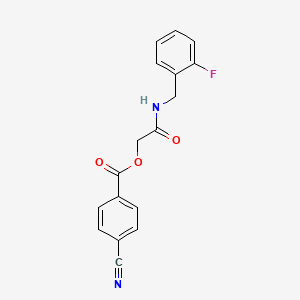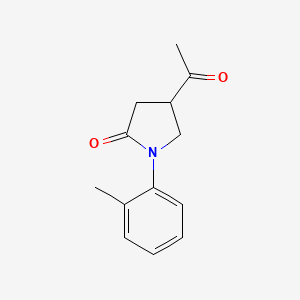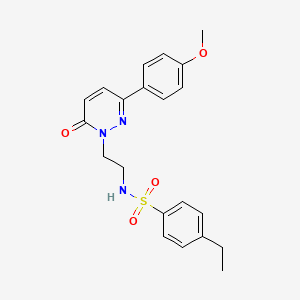![molecular formula C26H32N6S2 B2479606 N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine CAS No. 306280-86-4](/img/structure/B2479606.png)
N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N,N’-di(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine” is a complex organic molecule. It contains a benzothieno[2,3-d]pyrimidine moiety, which is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . This moiety is present twice in the molecule, connected by a hexane-1,6-diamine linker.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothieno[2,3-d]pyrimidine moieties would likely contribute to the rigidity of the molecule, while the hexane-1,6-diamine linker would provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothieno[2,3-d]pyrimidine moieties and the hexane-1,6-diamine linker. The nitrogen atoms in the pyrimidine ring and the amine groups in the linker could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothieno[2,3-d]pyrimidine moieties could potentially increase the compound’s aromaticity and stability .Scientific Research Applications
Antiproliferative Activity and Molecular Docking
Researchers have synthesized compounds related to "N,N'-di(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine" and evaluated their antiproliferative activities. For instance, a study demonstrated the marked inhibition of human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), suggesting promising anticancer activity. Molecular docking studies have further suggested the mechanism of action by inhibiting specific protein domains (Pei Huang et al., 2020) Pei Huang et al., 2020.
Synthetic Pathways and Chemical Structures
Research into synthetic methodologies for creating compounds with the "this compound" structure includes the development of one-pot synthesis techniques and microwave-assisted reactions. These studies not only provide insights into efficient synthetic routes but also explore the structural aspects of such compounds, including their crystal structures and molecular interactions (M. Abdallah, 2002) M. Abdallah, 2002.
Applications in Material Science
Beyond pharmaceutical applications, compounds structurally related to "this compound" have been studied for their potential in material science, particularly in the synthesis of novel polyimides. These materials exhibit desirable properties such as high thermal stability, good mechanical strength, and low dielectric constants, making them suitable for advanced electronic applications (Susanta Banerjee et al., 2002) Susanta Banerjee et al., 2002.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N'-bis(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hexane-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6S2/c1(7-13-27-23-21-17-9-3-5-11-19(17)33-25(21)31-15-29-23)2-8-14-28-24-22-18-10-4-6-12-20(18)34-26(22)32-16-30-24/h15-16H,1-14H2,(H,27,29,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCZYNEJDJVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCCCCNC4=C5C6=C(CCCC6)SC5=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)





![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)
![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)
![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
